Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)- Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)- A-841720 is a metabotropic glutamate receptor 1 antagonist.
Brand Name: Vulcanchem
CAS No.: 869802-58-4
VCID: VC0516631
InChI: InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3
SMILES: CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1
Molecular Formula: C17H21N5OS
Molecular Weight: 343.4 g/mol

Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-

CAS No.: 869802-58-4

Inhibitors

VCID: VC0516631

Molecular Formula: C17H21N5OS

Molecular Weight: 343.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)- - 869802-58-4

CAS No. 869802-58-4
Product Name Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Molecular Formula C17H21N5OS
Molecular Weight 343.4 g/mol
IUPAC Name 5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Standard InChI InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3
Standard InChIKey GYWGXEGOXODOQU-UHFFFAOYSA-N
SMILES CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1
Canonical SMILES CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1
Appearance Solid powder
Description A-841720 is a metabotropic glutamate receptor 1 antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 9-dimethylamino-3-(N-hexamethyleneiminyl)-3H-5-thia-1,3,6-triazafluoren-4-one
A-841720
Reference 1: Yang YL, Sun W, Peng C, Zhang XY, Yang XH. [Research progress of selective mGluR1 antagonists]. Yao Xue Xue Bao. 2011 Oct;46(10):1167-72. Review. Chinese. PubMed PMID: 22242445. 2: Zhu CZ, Baker S, EI-Kouhen O, Lehto SG, Hollingsworth PR, Gauvin DM, Hernandez G, Zheng G, Chang R, Moreland RB, Stewart AO, Brioni JD, Honore P. Analgesic activity of metabotropic glutamate receptor 1 antagonists on spontaneous post-operative pain in rats. Eur J Pharmacol. 2008 Feb 12;580(3):314-21. PubMed PMID: 18054908. 3: Zheng GZ, Bhatia P, Daanen J, Kolasa T, Patel M, Latshaw S, El Kouhen OF, Chang R, Uchic ME, Miller L, Nakane M, Lehto SG, Honore MP, Moreland RB, Brioni JD, Stewart AO. Structure-activity relationship of triazafluorenone derivatives as potent and selective mGluR1 antagonists. J Med Chem. 2005 Nov 17;48(23):7374-88. PubMed PMID: 16279797. 1: Falk S, Schwab SD, Frøsig-Jørgensen M, Clausen RP, Dickenson AH, Heegaard AM. P2X7 receptor-mediated analgesia in cancer-induced bone pain. Neuroscience. 2015 Apr 16;291:93-105. doi: 10.1016/j.neuroscience.2015.02.011. PubMed PMID: 25686524.
1: Halbout B, Bernardi RE, Hansson AC, Spanagel R. Incubation of cocaine seeking following brief cocaine experience in mice is enhanced by mGluR1 blockade. J Neurosci. 2014 Jan 29;34(5):1781-90. doi: 10.1523/JNEUROSCI.1076-13.2014. PubMed PMID: 24478360.
2: Ambriz-Tututi M, Palomero-Rivero M, Ramirez-López F, Millán-Aldaco D, Drucker-Colín AR. Role of glutamate receptors in the dorsal reticular nucleus in formalin-induced secondary allodynia. Eur J Neurosci. 2013 Oct;38(7):3008-17. doi: 10.1111/ejn.12302. PubMed PMID: 23869620.
3: Zhu CZ, Baker S, EI-Kouhen O, Lehto SG, Hollingsworth PR, Gauvin DM, Hernandez G, Zheng G, Chang R, Moreland RB, Stewart AO, Brioni JD, Honore P. Analgesic activity of metabotropic glutamate receptor 1 antagonists on spontaneous post-operative pain in rats. Eur J Pharmacol. 2008 Feb 12;580(3):314-21. PubMed PMID: 18054908.
4: Morè L, Gravius A, Pietraszek M, Belozertseva I, Malyshkin A, Shekunova E, Barberi C, Schaefer D, Schmidt WJ, Danysz W. Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition. Behav Pharmacol. 2007 Jul;18(4):273-81. PubMed PMID: 17551319.
5: El-Kouhen O, Lehto SG, Pan JB, Chang R, Baker SJ, Zhong C, Hollingsworth PR, Mikusa JP, Cronin EA, Chu KL, McGaraughty SP, Uchic ME, Miller LN, Rodell NM, Patel M, Bhatia P, Mezler M, Kolasa T, Zheng GZ, Fox GB, Stewart AO, Decker MW, Moreland RB, Brioni JD, Honore P. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist. Br J Pharmacol. 2006 Nov;149(6):761-74. PubMed PMID: 17016515; PubMed Central PMCID: PMC2014656.
PubChem Compound 11559235
Last Modified Nov 11 2021
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